N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N8O2/c24-14(11-8-18-23(21-11)10-4-2-1-3-5-10)17-9-12-19-20-13-15(25)16-6-7-22(12)13/h1-8H,9H2,(H,16,25)(H,17,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASABLDHNHKLOSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=NN=C4N3C=CNC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as other triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive and gram-negative bacteria, including staphylococcus aureus and escherichia coli. Therefore, it’s plausible that this compound may also target bacterial cells.
Mode of Action
Given the antibacterial activity of similar compounds, it’s possible that this compound may also act through one of these mechanisms.
Result of Action
Given the potential antibacterial activity of similar compounds, it’s possible that this compound may lead to bacterial cell death or growth inhibition.
Biological Activity
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention due to its unique structural features and potential pharmacological applications. The compound contains a triazolo-pyrazine core and a phenyl substituent, which are known to contribute to diverse biological activities.
Molecular Structure
The compound's molecular formula is , with a molecular weight of approximately 338.32 g/mol. Its structure includes an 8-hydroxy group on the triazolo ring and a carboxamide functional group that is critical for its biological activity.
Biological Activity Overview
Research indicates that compounds containing the triazole scaffold exhibit a wide range of biological activities, including:
- Antimicrobial : Effective against various bacteria and fungi.
- Anticancer : Inhibitory effects on tumor cell proliferation.
- Anti-inflammatory : Potential to reduce inflammation in various models.
- Neurokinin Receptor Antagonism : Inhibition of neurokinin receptors linked to pain and anxiety modulation.
Antimicrobial Activity
A study highlighted the antimicrobial properties of similar triazole compounds against Gram-positive and Gram-negative bacteria. Compounds with structural similarities to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has shown that compounds within the triazole family can inhibit cellular proliferation in various cancer cell lines. For instance, derivatives of the triazole scaffold were found to exhibit IC50 values in the low micromolar range against HeLa and A375 cancer cell lines . This suggests that this compound may possess similar anticancer properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Biological Activity |
|---|---|
| Triazole Ring | Antimicrobial activity |
| Hydroxy Group | Enhances solubility |
| Carboxamide Group | Critical for receptor binding |
The presence of the hydroxy group is particularly noteworthy as it may enhance the compound's solubility and bioavailability.
Case Studies
Several studies have explored the pharmacological potential of triazole derivatives:
- Antimicrobial Evaluation : A series of triazoles were synthesized and tested for their antimicrobial activity against a panel of bacteria. The study found that modifications at the phenyl position significantly influenced activity .
- Cancer Cell Line Studies : Research involving the evaluation of triazole derivatives against various cancer cell lines indicated that specific substitutions could enhance anticancer efficacy .
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as a pharmaceutical agent due to its unique structural features. The presence of the triazole and pyrazine moieties suggests a diverse pharmacological profile.
Anticancer Activity
Research indicates that compounds containing the triazolo-pyrazine structure exhibit anticancer properties. For instance, similar compounds have shown effectiveness against various cancer cell lines, including those resistant to conventional therapies. A study highlighted that derivatives of triazoles could inhibit tumor growth and induce apoptosis in cancer cells .
Antimicrobial Properties
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has also been evaluated for its antimicrobial activity. Triazole derivatives are known for their broad-spectrum activity against bacteria and fungi. Research has shown that these compounds can be effective against pathogens such as Escherichia coli and Pseudomonas aeruginosa, making them candidates for new antimicrobial therapies .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups to enhance biological activity.
Synthetic Routes
Common synthetic approaches include:
-
Heterocyclization Reactions : These reactions involve the formation of the triazole ring from appropriate precursors under acidic or basic conditions.
Characterization Techniques
The synthesized compounds are characterized using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure.
- Mass Spectrometry (MS) : Used to determine molecular weight and structure.
These methods ensure that the synthesized compounds possess the desired characteristics for biological testing.
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds:
These findings underscore the therapeutic potential of this compound and similar derivatives in clinical applications.
Comparison with Similar Compounds
Key Observations :
Comparison :
- The target compound’s synthesis may require multi-step coupling, whereas analogues like those in utilize carbodiimide-mediated amidation for side-chain attachment.
- Harsher conditions (e.g., POCl₃ in ) are employed for halogenation, contrasting with milder coupling methods used for carboxamide derivatives.
Limitations :
- The hydroxy group in the target compound may reduce blood-brain barrier permeability compared to lipophilic analogues (e.g., 8-chloro derivatives ).
Preparation Methods
Preparation of 8-Hydroxy-Triazolo[4,3-a]Pyrazine
Starting Material : 2,3-Dichloropyrazine (9 ) serves as the initial precursor.
Nucleophilic Substitution with Hydrazine :
Reaction of 9 with hydrazine hydrate in ethanol yields 3-hydrazinyl-2-chloropyrazine (10 ). This step replaces one chlorine atom with a hydrazine group, facilitated by the nucleophilic displacement at the pyrazine ring.Cyclization with Triethoxymethane :
Compound 10 undergoes cyclization using triethoxymethane under reflux conditions to formtriazolo[4,3-a]pyrazine (11 ). The reaction proceeds via intramolecular dehydration, forming the fused triazole ring.Hydroxylation at Position 8 :
The remaining chlorine atom at position 8 of 11 is substituted with a hydroxyl group via hydrolysis. Heating 11 in aqueous sodium hydroxide (NaOH) at 80–90°C for 6–8 hours affords 8-hydroxy-triazolo[4,3-a]pyrazine (12a ).
Synthesis of 2-Phenyl-2H-1,2,3-Triazole-4-Carboxylic Acid
Cyclization of Phenyl Azide with Ethyl Propiolate :
2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid is synthesized via Huisgen cycloaddition. Phenyl azide reacts with ethyl propiolate in refluxing toluene, followed by saponification with lithium hydroxide (LiOH) to yield the carboxylic acid.Conversion to Acyl Chloride :
The carboxylic acid is treated with oxalyl chloride (COCl)₂ in DCM, catalyzed by dimethylformamide (DMF), to form 2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (15 ).
Coupling of the Two Subunits
Amide Bond Formation :
Compound 14 reacts with 15 in the presence of N,N-diisopropylethylamine (DIPEA) in anhydrous DCM at room temperature for 12–16 hours. The reaction forms the final product via nucleophilic acyl substitution, with the amine of 14 attacking the carbonyl chloride of 15 .
Reaction Equation :
$$
\textbf{14} + \textbf{15} \xrightarrow{\text{DIPEA, DCM}} \text{N-((8-Hydroxy-triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide} + \text{HCl}
$$
Experimental Optimization and Critical Parameters
Cyclization Efficiency
The cyclization of 10 to 11 requires strict temperature control (reflux at 80–85°C) and anhydrous conditions to prevent hydrolysis of triethoxymethane. Yields improve when using molecular sieves to absorb generated ethanol.
Hydroxylation Conditions
Substituting chlorine with hydroxyl in 11 demands precise NaOH concentration (2–3 M). Higher concentrations lead to ring-opening side reactions, while lower concentrations result in incomplete substitution.
Coupling Reaction Solubility
The low solubility of 14 in DCM necessitates incremental addition of DIPEA to maintain a homogeneous reaction mixture. Stirring for >12 hours ensures complete conversion.
Characterization and Analytical Data
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥95% purity, with retention time = 6.8 minutes.
Q & A
Q. What synthetic routes are recommended for preparing N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide?
A widely validated method involves activating carboxylic acids with carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMF) at 100°C, followed by refluxing with N1-aryl/benzyl-3-hydrazinopyrazin-2-one derivatives for 24 hours. Post-reaction purification via recrystallization (DMF/i-propanol) or column chromatography ensures high yields (51–92%) and purity .
Q. What characterization techniques are critical for confirming the structure of this compound?
Key methods include:
- 1H NMR spectroscopy to verify substituent positions and aromatic proton environments (e.g., δ 7.35–8.65 ppm for aryl groups) .
- Infrared (IR) spectroscopy to detect functional groups (e.g., carbonyl stretch at ~1716 cm⁻¹) .
- High-performance liquid chromatography (HPLC) for purity assessment (>95% typically required) .
Q. How does the structural configuration influence reactivity and stability?
The triazolo-pyrazine core and hydroxy/methyl substituents dictate solubility and steric effects. For example, tert-butyl groups enhance steric protection of reactive sites, while methoxy substituents influence electronic properties and hydrogen-bonding potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Temperature control : Lower temperatures (e.g., 10°C) during coupling steps reduce undesired side reactions like over-acylation .
- Solvent selection : Anhydrous DMF or THF improves reaction efficiency, while i-propanol aids in selective precipitation .
- Catalyst use : Phosphorus oxychloride (POCl₃) enhances cyclization efficiency in heterocycle formation .
Q. What strategies address contradictions between computational docking predictions and experimental bioactivity data?
- Validation assays : Pair molecular docking (e.g., against 14α-demethylase lanosterol, PDB: 3LD6) with in vitro enzyme inhibition assays to confirm target engagement .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., chloro, trifluoromethyl) to test docking hypotheses and refine structure-activity relationships (SAR) .
Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic conditions, oxidative stress (H₂O₂), and UV light to identify degradation pathways .
- LC-MS monitoring : Track degradation products and quantify half-life in simulated biological fluids (e.g., PBS at pH 7.4) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the triazolo-pyrazine ring to improve binding affinity .
- Side-chain diversification : Replace phenyl groups with heteroaryl moieties (e.g., pyrazole, indazole) to modulate solubility and target selectivity .
Q. What experimental designs are effective for evaluating potential off-target effects?
- Broad-spectrum kinase profiling : Use kinase inhibitor panels to assess selectivity against non-target enzymes .
- Cytotoxicity screening : Test against normal cell lines (e.g., HEK293) to identify toxicity thresholds and therapeutic windows .
Methodological Notes
- Data interpretation : Cross-reference NMR and mass spectrometry data with computational models (e.g., density functional theory) to resolve structural ambiguities .
- Reproducibility : Document batch-specific variations in solvent purity and reaction scales, as these significantly impact yield and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
